4-Chloro-2-methylaniline

説明

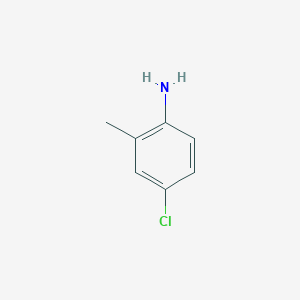

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNVOWPRHWWCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3165-93-3 (hydrochloride) | |

| Record name | 4-Chloro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1041508 | |

| Record name | 4-Chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999), Grayish-white crystalline solid; [IARC], COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID, Gray to white solid with a weak fishy odor. | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-2-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/759 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

466 °F at 760 mmHg (NTP, 1992), 241 °C @ 760 MM HG, 241 °C, 466 °F | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/759 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

320 °F (NTP, 1992), 99 °C c.c., 320 °F | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/759 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN HOT ALCOHOL, SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS, Solubility in water, g/100ml at 25 °C: 0.095 (very poor) | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F (est) (USCG, 1999), 1.19 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, >1.1 (estimated) | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/759 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 4.9 | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg], Vapor pressure, Pa at 25 °C: 5.5 | |

| Record name | 4-Chloro-2-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystalline, fused, grayish-white solid (commercial product), LEAVES FROM ALCOHOL | |

CAS No. |

95-69-2, 87999-30-2 | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-2-methyl-, labeled with carbon-14, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087999302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95NB978426 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/759 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

72 °F (NTP, 1992), 30 °C, 29-30 °C, 72 °F | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/759 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methylaniline (CAS 95-69-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylaniline, with a CAS number of 95-69-2, is a halogenated aromatic amine of significant interest in various industrial and research applications. It serves as a crucial intermediate in the synthesis of azo dyes, pigments, and certain pesticides.[1][2][3] However, its classification as a probable human carcinogen necessitates a thorough understanding of its physicochemical properties, metabolic fate, and toxicological profile.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its characterization and analysis, and a visualization of its metabolic activation pathway leading to carcinogenicity. All quantitative data are summarized in structured tables for ease of reference.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in chemical reactions, biological systems, and the environment. These properties are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C₇H₈ClN | - |

| Molecular Weight | 141.60 | g/mol |

| Melting Point | 29 - 30 | °C |

| Boiling Point | 240 - 241 | °C |

| Density | 1.14 | g/cm³ |

| Water Solubility | Sparingly soluble | - |

| pKa | ~3.85 | - |

| Appearance | Colorless to pale yellow solid or liquid | - |

| Odor | Distinct amine-like | - |

Synthesis and Applications

This compound is primarily synthesized through the chlorination of N-acetyl-o-toluidine, followed by a deprotection step.[4] Its primary industrial application lies in its role as a precursor for the manufacturing of various products.

Industrial Applications

-

Dye and Pigment Industry : It is a key intermediate in the synthesis of azo dyes and pigments.[2][3]

-

Agrochemicals : It was historically used in the production of the pesticide chlordimeform.[3][4]

-

Pharmaceuticals : It serves as a building block in the synthesis of some pharmaceutical compounds.[1][2]

Metabolism and Carcinogenicity

The carcinogenicity of this compound is intrinsically linked to its metabolic activation, primarily mediated by the cytochrome P450 enzyme system in the liver.[5]

Metabolic Activation Pathway

The metabolic activation of this compound involves its oxidation by cytochrome P450 enzymes to form reactive intermediates. These intermediates can covalently bind to cellular macromolecules, including DNA, which is a critical step in the initiation of carcinogenesis.[5] The key metabolites identified include 5-chloro-2-hydroxylaminotoluene and 4,4'-dichloro-2,2'-dimethylazobenzene. The hydroxylamino derivative is considered a more activated form of the parent compound.[5]

Toxicological Profile

This compound is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[4] Epidemiological studies have shown an increased risk of bladder cancer in workers occupationally exposed to this compound.[3][4] Acute exposure can lead to symptoms such as haematuria (blood in the urine), dysuria, and hemorrhagic cystitis.[4]

The logical relationship between the metabolism of this compound and its carcinogenic outcome can be visualized as a sequential process.

Experimental Protocols

Accurate characterization and quantification of this compound are crucial for safety assessment and quality control. The following sections provide detailed methodologies for key experiments.

Determination of Physicochemical Properties

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting point range.

Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent (e.g., a methanol/water mixture).

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.

-

The pH is recorded after each addition, allowing the system to equilibrate.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the half-equivalence point of the titration curve.

Analytical Methods

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Methodology:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid for MS compatibility or phosphoric acid).[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 240 nm).

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Methodology:

-

Instrumentation: Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A programmed temperature ramp to ensure adequate separation of the analyte from other components.

-

Injection: Splitless injection for trace analysis.

-

Sample Preparation: Samples can be dissolved in a suitable organic solvent. For aqueous samples, a liquid-liquid extraction with a solvent like dichloromethane (B109758) followed by concentration is a common approach.

The following diagram illustrates a general workflow for the analysis of this compound in an environmental water sample.

Safety and Handling

Given its toxicity and carcinogenicity, strict safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

-

Ventilation: All work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a chemical of significant industrial relevance but also of considerable toxicological concern. A thorough understanding of its properties, metabolic fate, and appropriate analytical methodologies is essential for its safe handling and for the assessment of its impact on human health and the environment. This guide provides a foundational resource for professionals working with this compound, emphasizing the importance of rigorous experimental protocols and safety measures.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. benchchem.com [benchchem.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. This compound | SIELC Technologies [sielc.com]

physical properties of 4-Chloro-o-toluidine

An In-depth Technical Guide to the Physical Properties of 4-Chloro-o-toluidine

This guide provides a comprehensive overview of the core (4-COT), an organic compound with the chemical formula CH₃C₆H₃Cl(NH₂).[1] Intended for researchers, scientists, and professionals in drug development, this document details quantitative physical data, experimental protocols for their determination, and a logical workflow for physical characterization. 4-Chloro-o-toluidine is a colorless to grayish-white crystalline solid with a faint, fishy odor.[1][2][3] It has been utilized as an intermediate in the production of the pesticide chlordimeform (B52258) and certain azo dyes.[1][4]

Core Physical and Chemical Properties

The fundamental physical characteristics of 4-Chloro-o-toluidine are summarized in the table below. These properties are crucial for its handling, application, and in the development of analytical methods.

| Property | Value |

| IUPAC Name | 4-Chloro-2-methylaniline[1][2] |

| Synonyms | p-Chloro-o-toluidine, 2-Amino-5-chlorotoluene, 2-Methyl-4-chloroaniline[1][2] |

| CAS Number | 95-69-2[1][2] |

| Chemical Formula | C₇H₈ClN[1][2] |

| Molar Mass | 141.60 g/mol [1][2] |

| Appearance | Crystalline solid, gray to white solid[2][3][4] |

| Melting Point | 29–30.3 °C[1][4] |

| Boiling Point | 240–244 °C at 760 mmHg[1][2][4] |

| Density | 1.14 - 1.19 g/cm³ at 25 °C[1][5] |

| Solubility | Soluble in ethanol; slightly soluble in carbon tetrachloride; practically insoluble in water.[4][5] |

| Vapor Density | 4.9 (Air = 1)[2] |

| Flash Point | 160 °C (320 °F)[3][6] |

| Refractive Index | 1.583 - 1.5848 at 20 °C[2][5] |

**Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental for chemical characterization. The following sections detail standard laboratory protocols for measuring the key physical constants of a solid organic compound like 4-Chloro-o-toluidine.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity.[7][8] Pure compounds exhibit a sharp melting point, while impurities typically cause a depression and broadening of the melting range.[7][8]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 4-Chloro-o-toluidine is loaded into a capillary tube, which is sealed at one end.[9] The tube is tapped gently to pack the solid to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).[7][8] The apparatus is designed to heat the sample slowly and uniformly.[8]

-

Measurement:

-

An initial rapid heating can be performed to determine an approximate melting range.[7]

-

For an accurate measurement, a fresh sample is heated at a medium rate to about 15-20 °C below the expected melting point.[9][10]

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[8][9]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[10]

-

Boiling Point Determination (Micro Scale Method)

For determining the boiling point of a substance available in small quantities, the micro boiling point or Thiele tube method is highly effective.[11][12] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13]

Methodology:

-

Sample Preparation: A small amount of the substance (less than 0.5 mL) is placed in a small test tube (e.g., a fusion tube).[11][13]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.[13] This assembly is attached to a thermometer.[11]

-

Measurement:

-

The assembly is heated in a Thiele tube or an oil bath.[11][13]

-

As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.

-

Heating continues until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[11][14] This indicates that the vapor pressure of the liquid has overcome the external pressure.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11][13]

-

Density Determination (Displacement Method)

The density of an irregularly shaped solid can be determined using the principle of fluid displacement, often referred to as Archimedes' principle.[15][16][17]

Methodology:

-

Mass Measurement: The mass of a sample of 4-Chloro-o-toluidine is accurately measured using an analytical balance.[15]

-

Volume Measurement:

-

A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, given its low solubility). The initial volume is recorded.[15]

-

The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.

-

The final volume is recorded. The difference between the final and initial volumes represents the volume of the solid sample.[15]

-

-

Calculation: The density (ρ) is calculated by dividing the mass (m) of the sample by its determined volume (V).[15]

Solubility Determination (Qualitative)

Solubility tests are performed to understand the behavior of a compound in various solvents, which is guided by the principle of "like dissolves like".[18]

Methodology:

-

Preparation: A small, measured amount of 4-Chloro-o-toluidine (e.g., 10-20 mg) is placed into a series of test tubes.

-

Testing: A small volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, carbon tetrachloride, hexane) is added to each test tube.[19]

-

Observation: The mixture is agitated or vortexed to facilitate dissolution. The sample is observed to determine if it is soluble (forms a clear solution), partially soluble (some solid remains), or insoluble (no apparent dissolution).[19] The observations are recorded for each solvent.

Workflow for Physical Characterization

The logical progression of experiments to determine the physical properties of a solid organic compound like 4-Chloro-o-toluidine is crucial for a systematic and efficient characterization.

Caption: Experimental workflow for the physical characterization of 4-Chloro-o-toluidine.

References

- 1. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 2. 4-Chloro-2-toluidine | C7H8ClN | CID 7251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-CHLORO-O-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. 4-Chloro-o-Toluidine [chembk.com]

- 6. 4-CHLORO-O-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemconnections.org [chemconnections.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chymist.com [chymist.com]

- 15. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 16. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 17. torontech.com [torontech.com]

- 18. scribd.com [scribd.com]

- 19. amherst.edu [amherst.edu]

2-Amino-5-chlorotoluene chemical structure

An In-depth Technical Guide to 2-Amino-5-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorotoluene, also known by its IUPAC name 5-Chloro-2-methylaniline (B43014), is an important chemical intermediate with the CAS number 95-79-4.[1] This monochlorinated aromatic amine is a versatile building block in organic synthesis, finding applications in the production of dyes and as a crucial precursor in the development of pharmaceuticals and other biologically active compounds.[2][3] Its utility in medicinal chemistry stems from the presence of reactive amino and chloro groups on the toluene (B28343) scaffold, which allows for a variety of chemical modifications to generate diverse molecular architectures.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of 2-Amino-5-chlorotoluene, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Amino-5-chlorotoluene is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 5-Chloro-2-methylaniline | [1] |

| Synonyms | 2-Amino-5-chlorotoluene, 5-Chloro-o-toluidine, 2-Amino-4-chlorotoluene | [3] |

| CAS Number | 95-79-4 | [1] |

| Molecular Formula | C₇H₈ClN | [4] |

| Molecular Weight | 141.60 g/mol | [4] |

| Appearance | Clear yellow to light brown liquid after melting; Grayish-white solid | [2] |

| Melting Point | 22-27 °C | [4] |

| Boiling Point | 237 °C (lit.) | [2] |

| Density | 1.177 g/mL at 20 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.584 (lit.) | [2] |

| Water Solubility | < 1 g/L (22 °C) | |

| pKa | 3.85 (+1) at 25°C |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Amino-5-chlorotoluene, which are essential for its identification and characterization.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Note: While specific peak assignments were not found, a representative ¹H NMR spectrum is available for reference.[2]

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results |

Note: A representative ¹³C NMR spectrum is available for reference.[5]

IR Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not explicitly available in search results |

Note: A representative IR spectrum is available for reference.[3]

Mass Spectrometry Data

| m/z | Interpretation |

| 141 | Molecular Ion [M]⁺ |

| 106 | [M - Cl]⁺ |

| 140 | [M - H]⁺ |

Note: The top three peaks from the GC-MS data are presented.[6]

Experimental Protocols

Several methods for the synthesis of 2-Amino-5-chlorotoluene have been reported. Below are detailed protocols for two common synthetic routes.

Synthesis via Chlorination of 2-Formylaminotoluene

This method involves the chlorination of an N-protected aniline (B41778) derivative followed by deprotection.

Materials:

-

2-Formylaminotoluene

-

Chlorine gas

Procedure:

-

Dissolve 135 g (1 mole) of 2-formylaminotoluene in 500 ml of chloroform in a suitable reaction vessel.

-

While maintaining the temperature between 20°C and 25°C, introduce 79 g (1.1 moles) of chlorine gas into the solution over a period of 2 to 3 hours.

-

After the chlorine addition is complete, add 28 g (0.88 mole) of methanol to the reaction mixture.

-

Stir the mixture for 2 hours at a temperature of 25°C to 30°C.

-

The resulting precipitate of 2-amino-5-chlorotoluene hydrochloride is collected by filtration.

-

This process yields approximately 130 g (73% of theoretical yield) of the hydrochloride salt with a purity of 98-99%.[7]

Synthesis via Reduction of 4-Chloro-2-nitrotoluene (B43163)

This method involves the reduction of a nitro group to an amine.

Materials:

-

4-Chloro-2-nitrotoluene

-

Iron powder

-

Hydrochloric acid or Acetic acid

-

Toluene or other suitable solvent

General Procedure (Bechamp Reduction):

-

To a reaction vessel, add the 4-chloro-2-nitrotoluene and a solvent such as water and/or an inert organic solvent.

-

Add iron powder to the mixture.

-

Acidify the reaction mixture with an inorganic or organic acid (e.g., hydrochloric acid, acetic acid).

-

The reaction is carried out, and upon completion, the 2-amino-5-chlorotoluene is isolated and purified.

Note: A patent describes a similar Bechamp reduction for the synthesis of 2-amino-5-chlorobenzophenones, where a surfactant is added to improve the reaction.[6]

Applications in Drug Development

2-Amino-5-chlorotoluene serves as a versatile scaffold in medicinal chemistry for the synthesis of various biologically active molecules.[2] While specific blockbuster drugs directly synthesized from this starting material are not prominently documented in the public domain, its structural motifs are found in various classes of therapeutic agents. The amino group provides a key handle for amide bond formation, alkylation, and other nucleophilic reactions, while the chloro and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

A notable example of a drug synthesized from a structurally related aniline is Clofazimine (B1669197) , an antimycobacterial agent used in the treatment of leprosy and multidrug-resistant tuberculosis. The synthesis of a key intermediate for Clofazimine, N-(4-chlorophenyl)-1,2-phenylenediamine, involves the condensation of a substituted aniline with a nitroaromatic compound, followed by reduction.[8] This highlights the importance of substituted anilines like 2-Amino-5-chlorotoluene as precursors in the synthesis of complex pharmaceutical agents.

Derivatives of similar structures, such as 2-amino-5-chlorobenzothiazole, have been investigated for their antifungal activity.[9] Furthermore, the structurally related 2-amino-5-chlorobenzophenone (B30270) is a well-known precursor for the synthesis of several benzodiazepine (B76468) drugs, including prazepam, lorazepam, and chlordiazepoxide, which act on the central nervous system.[10][11][12] This underscores the potential of the 2-amino-5-chloro-substituted aromatic scaffold in the design and discovery of new therapeutic agents.

Due to the lack of specific information on a drug directly synthesized from 2-Amino-5-chlorotoluene and its corresponding biological target, a signaling pathway diagram cannot be accurately generated at this time.

Visualizations

Chemical Structure of 2-Amino-5-chlorotoluene

Caption: Chemical structure of 2-Amino-5-chlorotoluene.

Synthesis Workflow: Chlorination of 2-Formylaminotoluene

Caption: Synthesis of 2-Amino-5-chlorotoluene HCl.

References

- 1. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-methylaniline | 95-79-4 [chemicalbook.com]

- 3. 5-chloro-2-methylaniline | 95-79-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 5-Chloro-2-methylaniline for synthesis 95-79-4 [sigmaaldrich.com]

- 5. EP0083924B1 - Process for the preparation of 2-amino-5 nitrotoluene - Google Patents [patents.google.com]

- 6. DD278473A3 - PROCESS FOR THE PREPARATION OF 2-AMINO-5-CHLORO-BENZOPHENONES - Google Patents [patents.google.com]

- 7. niper.gov.in [niper.gov.in]

- 8. WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine - Google Patents [patents.google.com]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 10. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

Solubility Profile of 4-Chloro-2-methylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-methylaniline (4-C2MA) in various organic solvents. This compound is a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] A thorough understanding of its solubility is crucial for process development, formulation, and purification in these industries. This document compiles available qualitative and quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for its synthesis.

Introduction

This compound, also known as p-Chloro-o-toluidine, is an aromatic amine with the chemical formula C₇H₈ClN.[2] Its molecular structure, featuring a chlorine atom and a methyl group on the aniline (B41778) ring, influences its physicochemical properties, including its solubility in different media. The compound is typically a colorless to yellow crystalline solid at room temperature.[2] While it exhibits limited solubility in water, it is generally soluble in organic solvents.[1][2] This guide aims to provide an in-depth resource on the solubility characteristics of 4-C2MA to support research and development activities.

Solubility Data

Qualitative Solubility:

This compound is described as being soluble in several organic solvents, including:

It is characterized as being practically insoluble or sparingly soluble in water.[1][3] One source indicates a water solubility of 0.095 g/100mL at 25°C, though the primary source for this value is not specified.[4]

Quantitative Solubility Data Summary:

A comprehensive search of scientific literature and chemical databases did not yield extensive quantitative data on the solubility of this compound in various organic solvents expressed as mole fraction, mass fraction, or grams per 100g of solvent at different temperatures. The following table summarizes the available information.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 0.095 g/100mL | Quantitative (Uncited) |

| Ethanol | Ambient | Soluble | Qualitative |

| Acetone | Ambient | Soluble | Qualitative |

| Methanol | Ambient | Slightly Soluble | Qualitative |

| Chloroform | Ambient | Slightly Soluble | Qualitative |

| Ether | Ambient | Soluble | Qualitative |

Researchers are encouraged to determine solubility experimentally for their specific solvent systems and temperature ranges.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not widely published, standard methods such as the isothermal shake-flask method followed by gravimetric or spectroscopic analysis can be readily adapted.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Apparatus:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause sublimation of the solute). Weigh the vial containing the dry residue. The mass of the dissolved solute can then be determined.

-

Spectroscopic Analysis: Dilute the filtered aliquot with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

-

Calculation of Solubility: From the determined mass or concentration of the solute in the known amount of solvent, calculate the solubility in the desired units (mole fraction, mass fraction, or g/100g of solvent).

Synthesis Workflow

This compound is commonly synthesized from o-toluidine. The following diagram illustrates a typical reaction and purification workflow.[5]

Caption: Synthesis workflow for this compound from o-toluidine.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While qualitative data indicates its solubility in common organic solvents, there is a notable lack of comprehensive quantitative data in the scientific literature. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in their specific systems of interest. The synthesis workflow diagram provides a clear overview of a common production route. Further research to quantify the solubility of this compound in a broad range of solvents at various temperatures would be highly valuable to the scientific and industrial communities.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-Chloro-2-methylaniline (CAS No. 95-69-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its melting and boiling points, supported by detailed experimental protocols for their determination, to assist researchers and professionals in its application and analysis.

Core Physicochemical Data

The following table summarizes the key quantitative data for this compound, providing a consolidated reference for its physical properties.

| Property | Value |

| Melting Point | 29-31 °C[1][2] |

| Boiling Point | 241 °C[1][3][4][5][6][7] |

| Density | 1.19 g/mL at 25 °C[3][4][6] |

| Flash Point | 124 °C[2][3] |

| Molecular Weight | 141.60 g/mol [2] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are standard laboratory methodologies for these measurements.

Determination of Melting Point

The melting point of an organic solid can be determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.[8] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[8]

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4] This assembly is then placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus, which contains a heating medium like mineral oil.[4][8]

-

Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[4]

-

Observation and Measurement: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded. This range represents the melting point of the sample.[8][9]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7]

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of liquid this compound (a few milliliters) is placed in a small test tube or fusion tube.[10][11]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid sample.[1]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid such as paraffin (B1166041) oil.[7] The side arm of the Thiele tube is gently heated to create a convection current for uniform heating.[4]

-

Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[1] The heating is then stopped.

-

Measurement: The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[7]

Synthesis Pathway of this compound

This compound is a crucial intermediate in various chemical syntheses. One common production method involves the chlorination of N-acetyltoluidine, followed by a deprotection step.[2] This compound is also a known metabolic product of the pesticide chlordimeform.[2]

Caption: Synthesis of this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 3. This compound | 95-69-2 [chemicalbook.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pennwest.edu [pennwest.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

Spectral Analysis of 4-Chloro-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-2-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data

The spectral data presented below has been compiled from various authenticated sources to provide a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.99 | d | 1H | Ar-H |

| 6.96 | dd | 1H | Ar-H |

| 6.64 | d | 1H | Ar-H |

| 3.73 | s | 2H | -NH₂ |

| 2.10 | s | 3H | -CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 142.8 | Ar-C |

| 130.1 | Ar-C |

| 128.0 | Ar-C |

| 122.9 | Ar-C |

| 121.7 | Ar-C |

| 115.9 | Ar-C |

| 17.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic amine structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485, 3395 | Strong | N-H Stretch (Amine) |

| 3050-3000 | Medium | C-H Stretch (Aromatic) |

| 2920, 2850 | Medium | C-H Stretch (Methyl) |

| 1620 | Strong | N-H Bend (Amine) |

| 1580, 1490 | Strong | C=C Stretch (Aromatic Ring) |

| 810 | Strong | C-H Bend (Aromatic, out-of-plane) |

| 1050 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization mass spectrum of this compound is presented below.[1]

| m/z | Relative Intensity (%) | Assignment |

| 141 | 100 | [M]⁺ (Molecular Ion) |

| 143 | 33 | [M+2]⁺ (Isotope Peak) |

| 106 | 50 | [M - Cl]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectral data described above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-25 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition:

-

¹H NMR: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Place a small amount of solid this compound in a clean vial.

-

Add a few drops of a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride) to dissolve the solid.

-

Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the IR spectrometer.

-

Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Perform a background scan with a clean, empty salt plate to subtract any atmospheric or solvent-related absorptions.

Mass Spectrometry (MS)

Sample Introduction:

-

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, GC can be used to separate the compound from any impurities before it enters the mass spectrometer.

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. This is a common technique for obtaining detailed structural information from the fragmentation pattern.

Data Acquisition:

-

The ionized fragments are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

safety and handling precautions for 4-Chloro-2-methylaniline

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-methylaniline

Introduction

This compound, also known as 2-amino-4-chlorotoluene or p-chloro-o-toluidine, is an aromatic amine used in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Due to its potential health hazards, strict safety and handling precautions are imperative for researchers, scientists, and drug development professionals who may come into contact with this chemical. This guide provides a comprehensive overview of its properties, hazards, and safe handling procedures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| CAS Number | 95-69-2 |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

| Appearance | White to tan crystalline solid |

| Melting Point | 29-31 °C (84-88 °F) |

| Boiling Point | 241 °C (466 °F) |

| Solubility in Water | 1.3 g/L at 20 °C |

| Vapor Pressure | 0.03 mmHg at 25 °C |

Toxicological Data

Exposure to this compound can lead to significant health effects. The following table summarizes key toxicological data.

| Metric | Value | Species | Route |

| LD50 (Oral) | 1600 mg/kg | Rat | Oral |

| LD50 (Dermal) | >2000 mg/kg | Rabbit | Dermal |

Health Hazards and First Aid

Summary of Health Hazards

-

Acute Effects: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Chronic Effects: Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure.

First Aid Measures

The following diagram outlines the immediate first aid procedures following exposure to this compound.

Caption: First aid procedures for this compound exposure.

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary PPE for handling this compound.

Caption: Recommended Personal Protective Equipment (PPE).

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as oxidizing agents.

-

Store in an area designated for carcinogens.

Spill and Emergency Procedures

In the event of a spill or release, follow these procedures to ensure safety and minimize environmental contamination.

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

Experimental Protocols

Acute Oral Toxicity Study (Representative Protocol)

This protocol is a generalized representation based on OECD Guideline 423.

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

-

Dose Administration: A starting dose of 1600 mg/kg (based on the known LD50) is administered to a group of three animals by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is estimated based on the observed mortality.

Disposal Considerations

Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is considered a hazardous waste.

Disclaimer

This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

In-Depth Toxicological Profile of 4-Chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for 4-Chloro-2-methylaniline (CAS No. 95-69-2), a compound recognized for its carcinogenic potential. The information herein is compiled to support research, safety assessment, and drug development activities.

Acute Toxicity

This compound exhibits significant acute toxicity through oral, dermal, and inhalation routes of exposure. Toxic effects include methemoglobinemia, characterized by a bluish tint to the skin, lips, and nails, as well as central nervous system effects such as ataxia and tremors.

Table 1: Acute Toxicity of this compound

| Test Type | Species | Route of Exposure | Dose/Concentration | Toxic Effects | Reference |

| LD50 | Rat | Oral | 1058 mg/kg | Details not reported other than lethal dose value. | [1] |

| LD50 (ATE) | Not Specified | Oral | 100 mg/kg | Toxic if swallowed. | [2] |

| LDLo | Cat | Subcutaneous | 310 mg/kg | Behavioral (ataxia), Gastrointestinal (nausea or vomiting), Blood (methemoglobinemia-carboxyhemoglobin). | [1] |

| LD50 | Wild Bird | Oral | 75 mg/kg | Details not reported other than lethal dose value. | [1] |

| LD50 (ATE) | Not Specified | Dermal | 300 mg/kg | Toxic in contact with skin. | [2] |

| LC50/4 h (ATE) | Not Specified | Inhalation | 0.5 mg/l | Toxic if inhaled. | [2] |

| LD50 | Mouse (male) | Intraperitoneal | 720 mg/kg bw | Not specified. | [3] |

| LD50 | Mouse (female) | Intraperitoneal | 680 mg/kg bw | Not specified. | [3] |

| LD50 | Rat (male) | Intraperitoneal | 560 mg/kg bw | Not specified. | [3] |

| LD50 | Rat (female) | Intraperitoneal | 700 mg/kg bw | Not specified. | [3] |

ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50% kill; LDLo: Lowest published lethal dose.

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been demonstrated to be carcinogenic in animal models. It is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP). The primary target organs for carcinogenicity in mice are the blood vessels, leading to the formation of hemangiomas and hemangiosarcomas.[4][5][6]